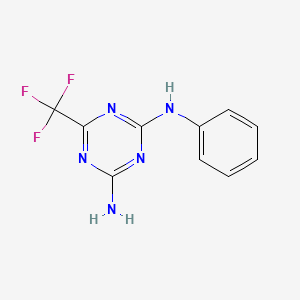
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as BMHPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMHPH is a hydrazone derivative of 2-hydroxy-2-phenylacetic acid, and it possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possesses several advantages for laboratory experiments, including its high purity and stability, and its ability to inhibit various signaling pathways involved in disease progression. However, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
Future research on N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to evaluate the efficacy and safety of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in various animal models and clinical trials. Finally, the potential use of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a multi-step process that involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol and water. The overall yield of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is approximately 70%, and the purity of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCPCRMXUIMRV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)